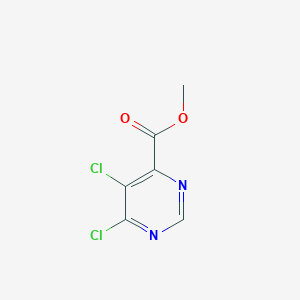![molecular formula C14H19BO3 B6283746 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol CAS No. 2209098-36-0](/img/no-structure.png)
3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol, also known as TMDTEP, is a boronic-acid-based compound that has been used in various scientific research applications. It has been studied extensively in the fields of organic chemistry, biochemistry and physiology, and has been found to have a number of interesting properties.
Aplicaciones Científicas De Investigación
3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol has a number of applications in scientific research. It has been used as a reagent in organic synthesis to prepare a variety of compounds, including polymers and polymeric materials. It has also been used in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has been used as a ligand in coordination chemistry and as a catalyst in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol is not yet fully understood. However, it is believed that the compound acts as a boronic acid-based catalyst, with the boron atom acting as a Lewis acid to facilitate the formation of new bonds. This mechanism is believed to be responsible for the compound’s ability to catalyze the formation of a variety of compounds, including polymers and pharmaceuticals.
Biochemical and Physiological Effects
3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol has been found to have a number of biochemical and physiological effects. In laboratory studies, it has been found to act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been found to inhibit the activity of certain proteins involved in the regulation of cell growth and differentiation. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability, as it can be easily synthesized from a variety of starting materials. Additionally, it is relatively stable and can be stored for long periods of time. However, it is not as effective as other boronic acid-based compounds, and it is also not very soluble in water, making it difficult to use in certain experiments.
Direcciones Futuras
Given the potential applications of 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol, there are a number of possible future directions for research. One possible direction is to further explore the enzyme-inhibiting properties of the compound, as this could lead to the development of new drugs for the treatment of neurological disorders. Additionally, further research could be done to explore the anti-inflammatory and antioxidant properties, as this could lead to the development of new treatments for a variety of diseases. Finally, further research could be done to explore the use of 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol as a catalyst in the synthesis of other compounds, as this could lead to the development of new materials with a variety of applications.
Métodos De Síntesis
3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol can be synthesized from a variety of starting materials. The most common method involves the reaction of an arylboronic acid with an alkyne in the presence of a palladium catalyst, followed by oxidation with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This method is often used to synthesize a variety of other boronic acid derivatives, including 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol involves the reaction of 3-bromoacetophenone with magnesium to form a Grignard reagent, which is then reacted with tetramethyl-1,3,2-dioxaborolane to form the boronate ester. The boronate ester is then reacted with acrolein to form the desired compound.", "Starting Materials": [ "3-bromoacetophenone", "magnesium", "tetramethyl-1,3,2-dioxaborolane", "acrolein" ], "Reaction": [ "Step 1: Formation of Grignard reagent by reacting 3-bromoacetophenone with magnesium in anhydrous ether", "Step 2: Reaction of Grignard reagent with tetramethyl-1,3,2-dioxaborolane to form the boronate ester", "Step 3: Reaction of boronate ester with acrolein in the presence of a palladium catalyst to form 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol" ] } | |
Número CAS |
2209098-36-0 |
Nombre del producto |
3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol |
Fórmula molecular |
C14H19BO3 |
Peso molecular |
246.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



